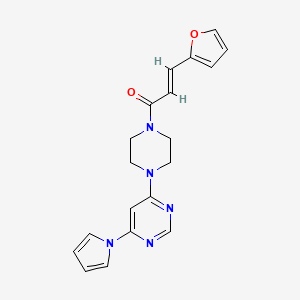

(E)-1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a structurally complex molecule featuring a piperazine-linked pyrimidine-pyrrole core and a furan-substituted α,β-unsaturated ketone (enone). Below, we compare its structural and functional attributes with analogous compounds to infer structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-19(6-5-16-4-3-13-26-16)24-11-9-23(10-12-24)18-14-17(20-15-21-18)22-7-1-2-8-22/h1-8,13-15H,9-12H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCNLGQIHLWOMV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, including anticancer, antibacterial, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates multiple heterocyclic moieties. The key structural elements include:

- Pyrrol moiety : A five-membered nitrogen-containing ring that is often associated with various biological activities.

- Pyrimidine ring : Known for its role in nucleic acids and as a scaffold for numerous bioactive compounds.

- Furan ring : A heterocyclic compound that contributes to the overall reactivity and biological profile of the molecule.

Structural Formula

The molecular formula can be represented as follows:

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding interactions of this compound with various biological targets. These studies reveal potential interactions with key enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases .

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 cell line, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains, including:

- Staphylococcus aureus

- Escherichia coli

Using the agar disc diffusion method, it was found to possess notable antibacterial activity with inhibition zones measuring up to 20 mm against S. aureus at a concentration of 100 µg/mL .

Other Biological Activities

Additional studies have suggested that this compound may exhibit anti-inflammatory and analgesic effects. Preliminary tests using animal models indicated a reduction in paw edema in inflammatory conditions, suggesting potential therapeutic applications in pain management .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds featuring pyrimidine and pyrrole derivatives. For instance, derivatives similar to (E)-1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one have shown significant cytotoxicity against various cancer cell lines. The presence of the furan moiety is believed to enhance the interaction with biological targets, leading to increased efficacy in inhibiting tumor growth .

Antimicrobial Properties

Compounds with similar structural frameworks have been evaluated for their antimicrobial activity. Research indicates that the incorporation of piperazine and pyrimidine rings contributes to the inhibition of bacterial growth, making these compounds potential candidates for developing new antibiotics . The mechanism often involves interference with bacterial DNA synthesis or protein function.

Antiviral Activity

In the context of antiviral research, compounds related to this compound have been studied for their effectiveness against viral pathogens, including SARS-CoV and other RNA viruses. The structural features allow for effective binding to viral proteins, which can inhibit viral replication .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of Pyrimidine Derivatives : Utilizing cyclization reactions involving appropriate precursors.

- Piperazine Modification : Introducing piperazine through nucleophilic substitution reactions.

- Furan Integration : Employing electrophilic aromatic substitution or coupling reactions to incorporate the furan ring.

These synthetic pathways are crucial as they determine the yield and purity of the final product, which is essential for biological testing .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituents on the Pyrimidine Ring : Variations can significantly affect binding affinity to target proteins.

- Piperazine Linkage : The nature of substitutions on piperazine can modulate pharmacokinetic properties.

- Furan Ring Orientation : The orientation and electronic properties of the furan ring are critical for interaction with biological targets.

Case Study 1: Anticancer Screening

In a study evaluating a series of pyrrole and pyrimidine derivatives, compounds structurally related to (E)-1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-y)piperazin -1-y) -3-(furan -2-y) prop -2-en - 1-one exhibited promising anticancer activity against human breast cancer cell lines. The most active derivatives showed IC50 values below 10 µM, indicating their potential as lead compounds for further development .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on assessing the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that several derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting effective antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations

Role of Heterocycles: The furan moiety in the target compound and ’s analog may enhance solubility or target binding via dipole interactions, similar to nitrofuryl groups in antimycobacterial agents .

Impact of Substituents: Electron-withdrawing groups (e.g., nitro in , fluoro in ) improve activity by modulating electron density and binding affinity. Piperazine flexibility: Piperazine in and the target compound may enhance conformational adaptability for target engagement, whereas rigid cores (e.g., phthalazinone in 6d) favor selectivity .

Synthetic Accessibility :

- Palladium-catalyzed coupling (e.g., 6d synthesis in ) is a common strategy for aryl-heterocycle formation, applicable to the target compound’s pyrimidine-pyrrole core .

Research Findings and Methodological Insights

Computational Similarity Assessment

- Molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients are critical for virtual screening. The target compound’s enone and piperazine motifs would yield high similarity to ’s fluorophenyl analog, but divergent activity due to substituent differences .

- Activity cliffs (structurally similar compounds with divergent potency) may arise from minor changes, such as replacing furan with fluorophenyl .

Physicochemical Properties

Crystallographic Refinement

- Software like SHELXL () enables precise determination of enone conformation and piperazine geometry, which are vital for SAR studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via condensation reactions between a pyrimidine-piperazine precursor and a furan-containing enone. Key steps include:

Piperazine Functionalization : React 6-(1H-pyrrol-1-yl)pyrimidin-4-yl-piperazine with a halogenating agent (e.g., POCl₃) to activate the pyrimidine ring for nucleophilic substitution .

Enone Formation : Prepare the (E)-configured enone via Claisen-Schmidt condensation between furan-2-carbaldehyde and an acetylated piperazine intermediate under basic conditions (e.g., NaOH/EtOH) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product.

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify the (E)-configuration of the enone (characteristic coupling constant J ≈ 16 Hz for trans olefin protons) and piperazine ring connectivity .

- X-ray Crystallography : Obtain single crystals via slow evaporation (e.g., in DCM/hexane) and resolve the crystal structure to confirm bond lengths, angles, and stereochemistry .

- Mass Spectrometry : Confirm molecular weight using high-resolution ESI-MS .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability is influenced by:

- Light and Humidity : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis of the enone moiety .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >150°C for similar enone-piperazine derivatives) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the enone and furan groups for hydrogen bonding and π-π stacking .

MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .

Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies, focusing on contributions from the pyrrole-pyrimidine core .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Experimental Replication : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy at 25°C and 37°C. Account for solvent purity and equilibration time .

- Computational Solubility Prediction : Apply COSMO-RS or Hansen solubility parameters to model solvent interactions, prioritizing the furan’s polarity and piperazine’s basicity .

- Data Normalization : Compare results with structurally analogous compounds (e.g., ’s pyridinone derivatives) to identify outliers .

Q. What strategies optimize the compound’s selectivity in multi-target pharmacological assays?

- Methodological Answer :

Structural Analog Synthesis : Modify the pyrrole or furan substituents to reduce off-target binding. For example, replace the furan with a thiophene to alter electronic properties .

Kinome-Wide Profiling : Use high-throughput kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition. Adjust the piperazine linker length to minimize steric clashes .

Metabolic Stability Screening : Test liver microsome stability (human/rat) to prioritize derivatives with prolonged half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.